![molecular formula C27H26Cl2N2O5 B2404304 Diethyl-2-({[4-Benzoyl-1-(2,4-Dichlorbenzyl)-5-methyl-1H-pyrrol-3-yl]amino}methylen)malonat CAS No. 339028-63-6](/img/structure/B2404304.png)
Diethyl-2-({[4-Benzoyl-1-(2,4-Dichlorbenzyl)-5-methyl-1H-pyrrol-3-yl]amino}methylen)malonat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-({[4-benzoyl-1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrrol-3-yl]amino}methylene)malonate is a useful research compound. Its molecular formula is C27H26Cl2N2O5 and its molecular weight is 529.41. The purity is usually 95%.
BenchChem offers high-quality diethyl 2-({[4-benzoyl-1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrrol-3-yl]amino}methylene)malonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about diethyl 2-({[4-benzoyl-1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrrol-3-yl]amino}methylene)malonate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-({[4-benzoyl-1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrrol-3-yl]amino}methylene)malonate finds uses in:
Chemistry: Used as a building block for more complex molecules, in studies of reaction mechanisms, and as a reagent in organic synthesis.
Biology and Medicine: Potential as a pharmacophore in drug development, used in enzyme inhibition studies, and its derivatives might exhibit biological activity like antimicrobial or anticancer properties.
Industry: Applications in developing new materials, including dyes and polymers, and as an intermediate in agrochemical production.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions The synthesis of diethyl 2-({[4-benzoyl-1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrrol-3-yl]amino}methylene)malonate often involves multistep organic synthesis processes. Generally, the synthesis starts with the preparation of the pyrrole ring, followed by subsequent functionalization to introduce the benzoyl and dichlorobenzyl groups.
Starting with an appropriately substituted pyrrole precursor.
Benzoyl and dichlorobenzyl groups are introduced through Friedel-Crafts acylation and alkylation reactions, respectively.
Finally, coupling with diethyl malonate under basic conditions to form the desired compound.
Industrial Production Methods While lab-scale synthesis involves the steps mentioned, industrial production might optimize these steps to increase yield, reduce cost, and ensure scalability. This often involves:
Utilizing continuous flow reactors for better control over reaction parameters.
Employing robust catalysts and solvents to optimize reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions Diethyl 2-({[4-benzoyl-1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrrol-3-yl]amino}methylene)malonate can undergo several types of chemical reactions, including but not limited to:
Oxidation and Reduction: Reacts with common oxidizing agents (like potassium permanganate) and reducing agents (such as lithium aluminium hydride).
Substitution Reactions: Both electrophilic and nucleophilic substitutions due to the presence of reactive aromatic moieties.
Condensation Reactions: Often involving the malonate moiety, forming various condensed products.
Common Reagents and Conditions The choice of reagents and conditions will depend on the desired transformation. Typical reagents include:
Oxidizing agents like chromium trioxide.
Reducing agents like sodium borohydride.
Acids and bases for catalytic reactions.
Solvents like dichloromethane and dimethyl sulfoxide for reaction media.
Major Products The products formed from these reactions can vary widely based on the conditions but typically result in derivatives maintaining the core pyrrole structure, potentially with modified aromatic and malonate substituents.
Wirkmechanismus
Mechanism The compound interacts primarily through its functional groups. The benzoyl and dichlorobenzyl groups might participate in binding interactions, while the malonate moiety could be involved in nucleophilic reactions.
Molecular Targets and Pathways Exact molecular targets can vary, but typically include:
Enzymes: Potential inhibition due to binding to active sites.
Receptors: Interactions mediated by aromatic and polar substituents.
Cellular Pathways: Impacts on metabolic and synthetic pathways through its reactive groups.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Compounds This compound’s uniqueness is defined by its specific substituents and reactivity profile. Compared to similar compounds:
Diethyl malonate derivatives with different aromatic or heterocyclic groups might show different reactivities and applications.
Other pyrrole-based compounds like pyrrole-2-carboxylates may show different properties based on substituent effects.
List of Similar Compounds
Diethyl 2-({[4-methoxy-1-(benzyl)-5-methyl-1H-pyrrol-3-yl]amino}methylene)malonate.
Diethyl 2-({[4-phenyl-1-(2,4-dichlorophenyl)-5-methyl-1H-pyrrol-3-yl]amino}methylene)malonate.
Diethyl 2-({[4-benzoyl-1-(2,4-dichlorophenyl)-5-methyl-1H-pyrrol-3-yl]amino}methylene)malonate.
Would you like a different topic to dive into next?
Eigenschaften
IUPAC Name |
diethyl 2-[[[4-benzoyl-1-[(2,4-dichlorophenyl)methyl]-5-methylpyrrol-3-yl]amino]methylidene]propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26Cl2N2O5/c1-4-35-26(33)21(27(34)36-5-2)14-30-23-16-31(15-19-11-12-20(28)13-22(19)29)17(3)24(23)25(32)18-9-7-6-8-10-18/h6-14,16,30H,4-5,15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTMHJOPVJWQGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CN(C(=C1C(=O)C2=CC=CC=C2)C)CC3=C(C=C(C=C3)Cl)Cl)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26Cl2N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-fluorobenzyl)-4-[(3-thiomorpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2404221.png)
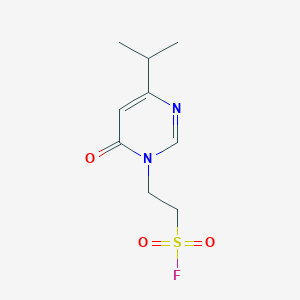
![1-(4-Fluorophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]cyclopropane-1-carboxamide](/img/structure/B2404225.png)
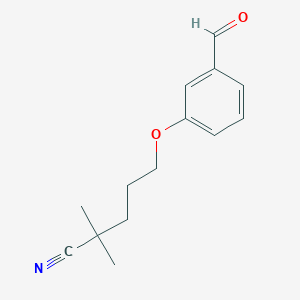
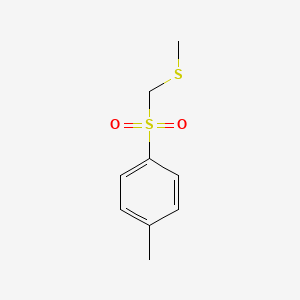
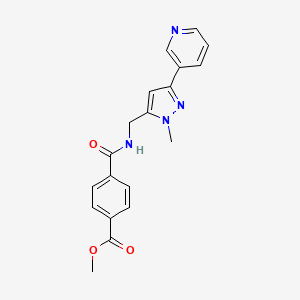
![N-[(1Z)-[(E)-[ethoxy(methylsulfanyl)methylidene]amino](phenyl)methylidene]methanesulfonamide](/img/structure/B2404230.png)
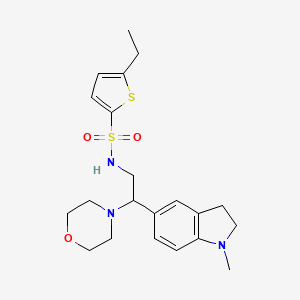
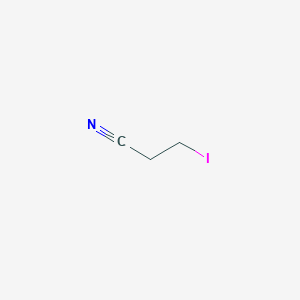
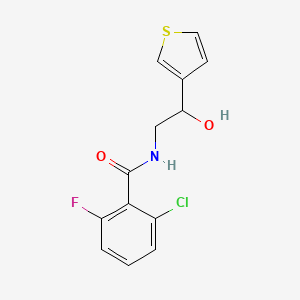
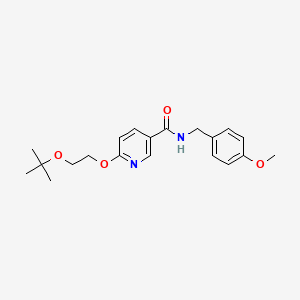
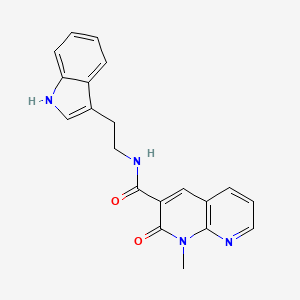
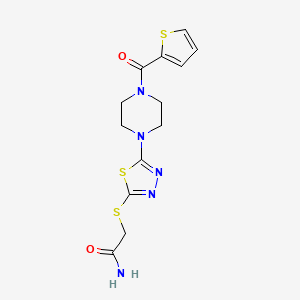
![2-[(1R,2R)-2-Methylcyclopropyl]-1,3-thiazole-5-carbaldehyde](/img/structure/B2404244.png)
